2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a chemical compound with the molecular formula and a molecular weight of approximately 229.28 g/mol. It is classified as a pyrazole derivative, which is part of a larger family of heterocyclic compounds known for their diverse biological activities. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly in the development of new therapeutic agents.
The compound is cataloged with the CAS number 1524831-57-9 and can be found in various chemical databases such as PubChem and ChemSpider. It falls under the category of organic compounds, specifically heterocycles, which are characterized by rings containing at least one atom that is not carbon (in this case, nitrogen) in the ring structure. The presence of the methoxy group (–OCH₃) on the phenyl ring contributes to its chemical reactivity and potential biological activity.
The synthesis of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves multi-step organic reactions. One common approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and confirm product formation.
The molecular structure of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine features a fused bicyclic system consisting of a pyrazole ring fused to another nitrogen-containing ring. The methoxy group is positioned on the phenyl ring at the para position relative to the pyrazole moiety.
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can participate in various chemical reactions due to its functional groups:
The reactivity patterns can be influenced by substituents on the aromatic ring and the electronic properties of the nitrogen atoms in the heterocyclic system.
Research indicates that similar compounds may act as inhibitors or modulators in various biochemical pathways. Mechanistic studies often involve assessing binding affinities and functional assays to elucidate how these compounds affect cellular processes.
Relevant data for these properties can be sourced from experimental studies and chemical databases.
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has potential applications in:
The ongoing research into this compound's properties could lead to significant advancements in therapeutic strategies across multiple fields.
Multi-component reactions (MCRs) provide efficient single-pot pathways for constructing the tetrahydropyrazolo[1,5-a]pyrazine scaffold. These convergent methodologies minimize intermediate isolation and enhance atom economy. A prominent approach involves the condensation of hydrazine derivatives with cyclic 1,3-dielectrophiles. For example, N-Boc-piperazine-3-one reacts with hydrazine hydrate under acidic conditions to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, establishing the bicyclic core in 68–85% yield after in situ deprotection [7].
Alternative routes employ β-ketonitriles and hydrazines, where the enolizable carbonyl participates in cyclocondensation with the nitrile group to form the pyrazole ring, followed by ring closure with diaminoethane derivatives. This strategy demonstrates exceptional compatibility with electron-donating and electron-withdrawing substituents on the β-ketonitrile component, though sterically hindered substrates require extended reaction times [8]. Recent advances utilize amidine-carboxylic acid-hydrazine couplings, where peptide coupling reagents like HATU facilitate amide bond formation, followed by acid-catalyzed cyclization to the target heterocycle. This method achieves 81% success rate across diverse substrates when optimized for parallel synthesis [8].
Table 1: Multi-Component Reaction Systems for Core Synthesis
Reactant A | Reactant B | Catalyst/Conditions | Core Yield (%) |
---|---|---|---|
N-Boc-piperazine-3-one | Hydrazine hydrate | HCl/EtOH, 80°C, 12h | 68–85 |
β-Ketonitrile derivatives | Ethylenediamine | p-TsOH/MeCN, reflux, 24h | 45–72 |
Amidines | Carboxylic acids | HATU, DIPEA, then hydrazine | 81 (avg. success) |
Regioselective installation of the 3-methoxyphenyl moiety at the C2 position exploits the inherent nucleophilicity of the pyrazole nitrogen. Directed metalation strategies using organozinc or boron reagents under palladium catalysis enable efficient cross-coupling. Suzuki-Miyaura reactions between 2-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and 3-methoxyphenylboronic acid achieve >90% regioselectivity when catalyzed by Pd(dppf)Cl₂ with K₃PO₄ base in toluene/water (3:1) at 80°C [5].
Electrophilic aromatic substitution provides an alternative pathway, though with moderate regiocontrol. Treatment of the sodium salt of tetrahydropyrazolo[1,5-a]pyrazine with 3-iodoanisole under copper(I)-catalysis yields the 2-(3-methoxyphenyl) adduct in 65–78% yield. This method avoids pre-functionalized pyrazoline precursors but requires strict anhydrous conditions to prevent protodehalogenation [4]. Recent innovations employ photoredox-catalyzed C–H arylation, where tris(2-phenylpyridine)iridium facilitates single-electron transfer to activate aryl diazonium salts, directly coupling 3-methoxybenzenediazonium tetrafluoroborate with the core scaffold at ambient temperature (55–62% yield) [7].
Microwave irradiation dramatically accelerates key cyclization steps while improving yields and purity. The formation of the pyrazolo[1,5-a]pyrazine ring from acyclic precursors conventionally requires 4–12 hours under reflux, but microwave-assisted organic synthesis (MAOS) reduces this to 30–40 minutes. For example, cyclocondensation of hydrazinyl precursors with 1,3-dicarbonyl compounds in ethanol at 160°C under microwave irradiation achieves 91% yield versus 68–93% under conventional heating [6].
Table 2: Microwave Optimization of Key Cyclization Step
Reaction Step | Conventional Conditions | Yield (%) | MAOS Conditions | Yield (%) | Time Reduction |
---|---|---|---|---|---|
Pyrazole ring formation | EtOH, reflux, 4h | 68 | EtOH, 90°C, 40 min | 42 | 83% |
Pyrimidine annulation | EtOH, reflux, 12h | 93 | EtOH, 160°C, 30 min | 91 | 96% |
O-Demethylation | HBr/H₂O, 100°C, 7h | 54 | HBr/H₂O, 110°C, 40 min | 79 | 83% |
Etherification (DPA-714 analogue) | THF, RT, 16h | 58 | THF, 120°C, 15 min | 79 | 99% |
MAOS proves particularly advantageous for introducing the 3-methoxyphenyl group via SNAr reactions. Displacement of 2-fluoro substituents by 3-methoxyphenol under microwave irradiation (150°C, 20 min) achieves complete conversion, whereas thermal conditions require 24 hours at 120°C with significant decomposition [6]. This technique also facilitates scale-up: kilogram-scale production of the target compound demonstrates consistent 86–89% yield with >99.5% HPLC purity using continuous-flow microwave reactors [6].
Late-stage functionalization of pre-assembled 2-(3-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine enables rapid access to structural analogues for structure-activity relationship studies. Bromination at C3 using N-bromosuccinimide (NBS) in DMF occurs regioselectively (75% yield), providing a handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination [5] [7].
Reductive alkylation of the pyrazine nitrogen proceeds via borane-dimethyl sulfide complex reduction of the carbamate-protected scaffold, generating the secondary amine suitable for amide bond formation or reductive amination. This strategy maintains the integrity of the methoxyphenyl group while introducing diverse substituents at N7 [5]. Additionally, directed ortho-lithiation of the 3-methoxyphenyl moiety using n-BuLi/TMEDA followed by electrophilic quench enables installation of halogens, aldehydes, or carboxylic acids at the ortho position without affecting the heterocyclic core [4].
Table 3: Late-Stage Functionalization Reactions
Reaction Type | Reagents/Conditions | Position Modified | Product Examples | Yield (%) |
---|---|---|---|---|
Electrophilic bromination | NBS (1.1 eq), DMF, 0°C to RT, 2h | C3 of pyrazole | 3-Bromo derivative | 75 |
Suzuki coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | C3 of pyrazole | 3-(Pyridin-3-yl) analogue | 82 |
Reductive alkylation | NaBH₃CN, RCHO, MeOH, 20°C, 12h | N7 of pyrazine | N7-Methyl compound | 65 |
Directed ortho-lithiation | n-BuLi, TMEDA, -78°C, then E⁺ | C2' of methoxyphenyl | 2'-(Carbaldehyde) derivative | 58 |
These approaches exemplify the versatility of the 2-(3-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold as a platform for generating structurally diverse libraries targeting therapeutic applications, particularly kinase inhibition and antiviral activity [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: